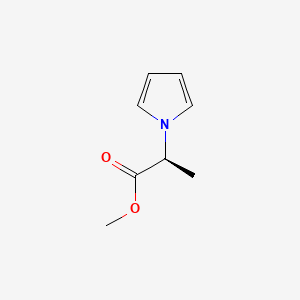

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-pyrrol-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTMTYITVOQQIR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Esterification Routes

Direct esterification represents a fundamental and straightforward approach to the synthesis of (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate from its corresponding carboxylic acid.

Esterification of (S)-2-(1H-pyrrol-1-yl)propanoic Acid

The most direct method for the synthesis of this compound is the esterification of (S)-2-(1H-pyrrol-1-yl)propanoic acid with methanol. This reaction is typically acid-catalyzed, a classic example of a Fischer-Speier esterification. The process involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the ester yields the final product.

To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol (methanol) and/or to remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus or a drying agent. The general reaction is depicted below:

(S)-2-(1H-pyrrol-1-yl)propanoic Acid + CH₃OH ⇌ this compound + H₂O

While this method is theoretically sound and widely applied for the synthesis of various esters, specific literature detailing the optimization of reaction conditions (e.g., catalyst loading, temperature, and reaction time) for the synthesis of this compound from its parent acid is not extensively documented in readily available scientific sources. However, the general principles of Fischer esterification provide a reliable framework for this transformation.

Multicomponent and Cascade Reaction Approaches

More sophisticated and convergent synthetic strategies involve the simultaneous formation of the pyrrole (B145914) ring and the chiral propanoate side chain from simpler starting materials. These methods, often inspired by biosynthetic pathways, can offer increased efficiency and atom economy.

Modified Maillard Reactions

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, can be adapted to synthesize pyrrole-containing compounds. Modified versions of this reaction provide a pathway to this compound and its derivatives.

A notable multicomponent approach involves the reaction of an amino acid ester, such as L-alanine methyl ester, with a reducing sugar like D-ribose or D-glucose. This reaction serves as a biomimetic route to the pyrrole core. In a specific example, the synthesis of a closely related compound, Methyl (S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate, was achieved by reacting L-alanine methyl ester hydrochloride with D-ribose in the presence of triethylamine (Et₃N) and oxalic acid in dry dimethyl sulfoxide (DMSO).

A key feature of these modified Maillard reactions is often the formation of 2-formyl-pyrrole derivatives as primary products. The formyl group is introduced onto the pyrrole ring during the cascade of reactions involving the sugar component. In the synthesis of Methyl (S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate, the reaction between L-alanine methyl ester and D-ribose yields this formylated pyrrole derivative. This formyl group can potentially be removed in a subsequent step to yield the non-formylated target compound, this compound, although this subsequent conversion is not explicitly detailed in the available literature for this specific compound.

To facilitate the reaction and improve yields, these modified Maillard reactions can be conducted under pressurized conditions in a one-pot setup. For the synthesis of Methyl (S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate, the reaction mixture of L-alanine methyl ester hydrochloride, D-ribose, triethylamine, and oxalic acid in DMSO was pressurized to 2.5 bar with argon and heated to 80 °C for 30 minutes. This procedure yielded the desired product in a 38% yield after purification by silica gel column chromatography.

The following table summarizes the reaction conditions for this one-pot synthesis:

| Reactants | Reagents & Solvent | Conditions | Product | Yield |

| L-Alanine methyl ester hydrochloride, D-Ribose | Et₃N, Oxalic acid, DMSO | 2.5 bar Argon, 80 °C, 30 min | Methyl (S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate | 38% |

This multicomponent, one-pot approach under pressure highlights a modern and efficient strategy for the construction of functionalized pyrrole derivatives from readily available starting materials.

Clauson-Kaas Reaction Based Methodologies

The Clauson-Kaas reaction is a well-established and versatile method for synthesizing N-substituted pyrroles. beilstein-journals.orgnih.gov This reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.orgnih.gov For the synthesis of this compound, the chiral primary amine, (S)-alanine methyl ester, is reacted with 2,5-dimethoxytetrahydrofuran.

The classical approach often utilizes acetic acid as the catalyst and involves refluxing the reactants. nih.gov However, a significant challenge with this method, especially when dealing with amino acid derivatives, is the potential for decomposition of the acid-sensitive starting materials. researchgate.net To address this, greener and milder protocols have been developed. For instance, the use of acidic ionic liquids as catalysts under microwave irradiation has been shown to provide high yields and clean product formation in shorter reaction times, while preserving the chirality of the starting amine. researchgate.net

Vilsmeier Reaction Integration for Pyrrole Ring Functionalization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.comresearchgate.net The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and a substituted formamide like N,N-dimethylformamide (DMF), can be used to introduce a formyl group onto the pyrrole ring of a pre-synthesized this compound. ijpcbs.comresearchgate.net This functionalization primarily occurs at the electron-rich positions of the pyrrole ring.

This subsequent functionalization allows for the introduction of various substituents, enabling the synthesis of a diverse range of pyrrole derivatives with potential applications in medicinal chemistry and materials science.

Synthesis from Amino Acid Esters and 2,5-Dimethoxytetrahydrofuran

A direct and efficient route to this compound involves the reaction of (S)-alanine methyl ester hydrochloride with 2,5-dimethoxytetrahydrofuran. This method is a specific application of the broader Clauson-Kaas pyrrole synthesis. beilstein-journals.orgnih.gov The use of the hydrochloride salt of the amino acid ester is common, and the reaction is typically carried out in a suitable solvent with an acid catalyst.

This approach is advantageous as it starts from a readily available and chiral building block, (S)-alanine. The reaction conditions can be tailored to minimize racemization and decomposition, ensuring the stereochemical integrity of the final product.

Deracemization and Enantiopurification Techniques

Esterification-Mediated Deracemization Processes

While the primary synthetic routes aim to preserve the stereochemistry of the starting material, some degree of racemization can occur. Deracemization techniques are therefore crucial for obtaining enantiomerically pure this compound. One such method involves esterification. Although direct deracemization of the final product is complex, a related strategy involves the resolution of a racemic mixture of the corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)propanoic acid. This can be achieved by forming diastereomeric salts with a chiral amine resolving agent, followed by separation and subsequent esterification to yield the desired enantiomerically pure ester.

Optimization of Reaction Conditions and Yields

Solvent Effects in Reaction Systems

The choice of solvent plays a critical role in the outcome of the synthesis of this compound, influencing reaction rates, yields, and in some cases, stereoselectivity.

In the Clauson-Kaas reaction , solvents like acetic acid can act as both the solvent and the catalyst. nih.gov However, for acid-sensitive substrates, less acidic and non-polar solvents may be preferred to minimize side reactions. The use of greener solvents is also an area of active research to make the synthesis more environmentally friendly. nih.gov

For the Vilsmeier reaction , the choice of solvent can affect the reactivity of the Vilsmeier reagent and the solubility of the pyrrole substrate. Dichloromethane is a commonly used solvent for this type of reaction.

In the synthesis from amino acid esters , the solvent must be compatible with both the amino acid ester salt and 2,5-dimethoxytetrahydrofuran. Protic solvents like methanol or ethanol can be used, but aprotic solvents may be preferred to avoid side reactions with the ester group.

The following table summarizes the impact of different solvents on the yield of N-substituted pyrroles in a modified Clauson-Kaas reaction, highlighting the importance of solvent selection.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetic Acid | Acetic Acid | Reflux | - | 59-95 |

| p-Chloropyridine hydrochloride | Dioxane | 100 | - | - |

| Acidic Ionic Liquid | Neat (Microwave) | - | - | 69-91 |

Data synthesized from multiple sources for illustrative purposes.

Stereochemical Aspects and Chiral Control

Origins of Stereoselectivity and Enantiomeric Purity in Synthesis

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. When this preference is for one enantiomer, the reaction is termed enantioselective. The origin of this selectivity lies in the energy differences between the transition states leading to the different stereoisomeric products. wikipedia.org For a reaction to be enantioselective, a chiral influence must be present, which can originate from a chiral substrate, reagent, catalyst, or solvent. wikipedia.org This chiral element interacts with the prochiral substrate to create diastereomeric transition states that are not equal in energy. The enantiomeric purity of the product, often quantified as enantiomeric excess (e.e.), is a direct consequence of this energy difference. A larger energy gap between the diastereomeric transition states results in a higher e.e.

In the context of synthesizing molecules like (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate, where a new stereocenter is created, the goal is to maximize this energy difference to favor the formation of the desired (S)-enantiomer. This can be accomplished through various strategies, including the use of chiral auxiliaries and enantioselective catalysis.

Chiral Auxiliaries in the Synthesis of Pyrrole (B145914) Derivatives

One of the most reliable and well-established methods for inducing chirality is the use of a chiral auxiliary. This approach involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to the achiral substrate. wikipedia.orgscielo.org.mx The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions. After the desired stereocenter has been established, the auxiliary is removed, ideally to be recovered and reused. wikipedia.org

The application of a chiral auxiliary in asymmetric synthesis follows a general sequence:

Covalent Attachment: The achiral substrate is covalently bonded to the enantiopure chiral auxiliary. scielo.org.mx

Stereoselective Transformation: The resulting adduct undergoes a diastereoselective reaction where the auxiliary's steric and electronic properties favor the approach of reagents from a specific direction, thus creating a new stereocenter with a preferred configuration. youtube.com

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. wikipedia.org

This strategy is effective because it transforms the challenge of controlling enantioselectivity into one of controlling diastereoselectivity. Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques like chromatography or crystallization, should the reaction not be perfectly selective. wikipedia.org

The chiral auxiliary exerts diastereoselective control by creating a sterically and electronically biased environment around the reactive center. For instance, in the alkylation of an enolate derived from a propanoate group attached to a chiral auxiliary, the bulky groups on the auxiliary will block one face of the planar enolate, forcing the incoming electrophile to attack from the less hindered face. youtube.comacs.org

A classic example involves the use of Evans oxazolidinone auxiliaries. youtube.comacs.org When an N-propanoyl oxazolidinone is deprotonated to form a (Z)-enolate, the auxiliary's substituent at the C-4 position effectively shields one of the enolate's faces. acs.org This directs the subsequent alkylation to occur on the opposite face, leading to the formation of one diastereomer in high excess. acs.org The stereochemical outcome is dictated by the formation of a rigid, chelated transition state involving the enolate and a Lewis acid. youtube.comacs.org

Studies on intramolecular reactions of chiral allylsilanes have also shown that diastereoselectivity can be influenced and even reversed by the strategic placement of functional groups that can have neighboring group interactions with a transient cationic species. nih.gov

The effectiveness of a chiral auxiliary is measured by the degree of stereochemical control it imparts during the reaction. This is typically quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product mixture before the auxiliary is removed. A high d.r. indicates that one diastereomer is formed in significant preference over the other. For example, the alkylation of a chelated enolate using an oxazolidinone chiral auxiliary can achieve selectivities as high as 98:2, demonstrating the high efficacy of the auxiliary. acs.org The ultimate success of the synthesis is then measured by the enantiomeric excess (e.e.) of the final product after the auxiliary has been cleaved.

| Auxiliary Type | Reaction Type | Typical Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | Enolate Alkylation | >98:2 | acs.org |

| Evans Oxazolidinone | Aldol (B89426) Reaction | High d.r. | youtube.com |

| Tetrahydroquinolines | Iminium ion-promoted Diels-Alder | 79:21 | sfu.ca |

| Indene-based Thiazolidinethione | Acetate (B1210297) Aldol Reaction | Very high | scielo.org.mx |

Enantioselective Methodologies

While chiral auxiliaries are a powerful tool, methods that can generate chirality without the need for stoichiometric amounts of a chiral reagent are often more efficient and atom-economical. Enantioselective methodologies, particularly those employing catalysts, are at the forefront of modern asymmetric synthesis. wikipedia.org

Catalytic enantioselective reactions utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org The catalyst, by its nature, is regenerated during the reaction cycle. These methods are highly sought after for their efficiency.

In the synthesis of chiral pyrrole derivatives, several catalytic enantioselective approaches have been developed. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy. For example, chiral BINOL-derived phosphoric acids have been used to catalyze the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with various partners, affording highly substituted pyrrole-containing structures with good yields and high enantioselectivity. acs.orgnih.gov Similarly, cinchona alkaloid-based catalysts have been employed in domino Michael-aldol cyclizations to access densely substituted 2,3-dihydro-1H-pyrrolizines. nih.gov

Transition metal catalysis also plays a crucial role. Iridium-catalyzed asymmetric allylic dearomatization of pyrroles provides enantioselective access to spiro- and polycyclic pyrrole derivatives. researchgate.net Furthermore, the combination of a chiral phosphoric acid organocatalyst with a Lewis acid like Fe(OTf)₃ has been shown to be effective in the atroposelective Paal-Knorr synthesis of axially chiral aryl pyrroles, achieving high yields and enantioselectivities up to 97% ee. nih.gov

These catalytic methods represent a significant advance, offering direct routes to complex chiral molecules like this compound and its analogues with high levels of stereochemical control.

| Catalyst Type | Reaction | Key Features | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Paal–Knorr reaction | Atroposelective construction of aryl pyrroles | 86–97% |

| Cinchonine-derived organocatalyst | Asymmetric reaction of enamines | Direct chirality transfer | Not specified |

| Chiral Phosphine | [3+2] cycloaddition | Synthesis of enantioenriched 1H-pyrroles | 81–97% |

| BINOL-phosphoric acid | [6+2]-cycloaddition | Access to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols | High |

Dynamic Kinetic Resolution and Epimerization Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, aiming to convert a racemate into a single enantiomer with a theoretical maximum yield of 100%. This process combines the kinetic resolution of a racemic starting material with an in-situ racemization (or epimerization) of the less reactive enantiomer. This ensures that the substrate pool for the desired enantiomer is continuously replenished, overcoming the 50% yield limitation of traditional kinetic resolution.

In the context of synthesizing this compound, a DKR process would typically involve the enantioselective transformation of a racemic precursor, such as methyl 2-(1H-pyrrol-1-yl)propanoate, coupled with a racemization catalyst that epimerizes the undesired (R)-enantiomer back to the racemate.

A common approach involves enzymatic reactions. For instance, a hydrolase could be used for the enantioselective hydrolysis of racemic methyl 2-(1H-pyrrol-1-yl)propanoate. In this scenario, the enzyme would selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-methyl ester untouched. For the process to be a DKR, a racemization catalyst must be present to continuously convert the remaining (R)-ester into the (S)-ester, which is then also available for the enzymatic reaction. However, a more direct approach for obtaining the (S)-ester would be the selective transformation of the (S)-enantiomer from the racemate.

Reductive enzymatic DKR has been successfully applied to produce chiral alcohols, demonstrating the principle's viability. For example, a whole-cell biocatalyst expressing an engineered reductase can convert a racemic aldehyde into a single enantiomer of an alcohol with high yield and enantiomeric excess (ee) nih.gov. This process relies on the slow in-situ racemization of the aldehyde substrate and the high enantioselectivity of the enzyme nih.gov. A similar strategy could be envisioned for precursors to this compound.

The key to a successful DKR is the compatibility and efficiency of both the resolution and racemization steps. The racemization must be fast enough relative to the resolution to prevent depletion of the reactive enantiomer but not so fast that it compromises the enantioselectivity of the resolution catalyst.

Chirality Transfer Mechanisms and Strategies

Chirality transfer involves the transmission of stereochemical information from a chiral source to a prochiral substrate, establishing a new stereocenter. For the synthesis of this compound, a primary strategy involves using a chiral starting material that already contains the desired stereocenter.

A well-established method for synthesizing N-alkylpyrroles with a chiral substituent at the nitrogen atom is the Paal-Knorr reaction. This reaction utilizes esters of amino acids as the source of chirality researchgate.net. In this approach, a 1,4-dicarbonyl compound is condensed with a chiral primary amine, in this case, the methyl ester of an amino acid like L-alanine, to form the pyrrole ring.

The mechanism proceeds as follows:

Amine Addition: The amino group of the chiral amino acid ester attacks one of the carbonyl groups of the 1,4-dicarbonyl compound.

Cyclization: Subsequent intramolecular condensation between the remaining amino group function and the second carbonyl group leads to a cyclic intermediate.

Dehydration: The intermediate readily dehydrates to form the aromatic pyrrole ring.

Crucially, the chiral center of the amino acid ester (the α-carbon) is not involved in the bond-forming events of the cyclization and remains unaffected throughout the reaction sequence researchgate.net. This direct transfer of chirality from the starting material to the product is a highly efficient strategy, ensuring that the absolute configuration of the amino acid is retained in the final pyrrole derivative. For example, using L-alanine methyl ester would yield this compound. This method is advantageous as it provides the product in high synthetic and enantiomeric yields without the need for resolving a racemic mixture researchgate.net.

Other strategies for synthesizing chiral pyrroles include using chiral catalysts or auxiliaries in reactions that build the pyrrole ring or attach the propanoate side chain nih.govrsc.org. For instance, an organocatalytic method can generate a chiral center at the C3 position of a pyrrole through an amine-catalyzed aldol reaction followed by a Paal-Knorr cyclization organic-chemistry.org. While this example modifies the pyrrole ring itself, similar catalytic principles could be adapted for creating the stereocenter on the N-substituent.

Analytical Methodologies for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for validating the success of an asymmetric synthesis. Several analytical techniques are available for this purpose, with chromatographic methods being the most prevalent and reliable nih.govacs.org.

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for ee determination heraldopenaccess.us.

Chiral Stationary Phases (CSPs): The primary HPLC method involves using a column packed with a chiral stationary phase. These phases are designed to interact differently with the two enantiomers, forming transient diastereomeric complexes with varying stabilities bgb-analytik.com. This differential interaction leads to different retention times, allowing for the separation and quantification of the two enantiomers bgb-analytik.com. Common CSPs are based on polysaccharides like cellulose or amylose derivatives heraldopenaccess.usnih.gov. The peak areas from the resulting chromatogram are integrated to calculate the ratio of the enantiomers and thus the ee.

Chiral Derivatizing Agents (CDAs): An alternative HPLC method involves pre-column derivatization of the enantiomeric mixture with a chiral reagent to form a pair of diastereomers nih.gov. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18) nih.gov.

Chiroptical Detectors: HPLC systems can be coupled with chiroptical detectors, such as Circular Dichroism (CD) or Optical Rotation (OR) detectors heraldopenaccess.usuma.es. These detectors provide specific signals for chiral molecules, enhancing the accuracy of ee determination, sometimes even without the need for pure enantiomer standards uma.es.

Gas Chromatography (GC) can also be used, typically with a chiral stationary phase, for volatile compounds. Similar to chiral HPLC, the differential interaction between the enantiomers and the CSP allows for their separation and quantification. For non-volatile compounds, derivatization to increase volatility may be necessary google.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers another approach.

Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the determination of the ee.

Chiral Derivatizing Agents: Reacting the enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid, forms diastereomers that exhibit distinct signals in the NMR spectrum, which can then be quantified acs.org.

The choice of method depends on the specific properties of the compound, the required accuracy, and the available instrumentation. For this compound, chiral HPLC would be the instrument of choice due to its high resolution and the wide availability of suitable chiral columns heraldopenaccess.us.

Table 1: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. | High accuracy, high resolution, widely applicable. heraldopenaccess.us | Can be time-consuming to develop methods; CSPs can be expensive. acs.org |

| HPLC with Chiral Derivatization | Enantiomers are converted to diastereomers, which are then separated on an achiral column. | Uses standard, less expensive columns. nih.gov | Requires an additional reaction step; derivatizing agent must be enantiomerically pure. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes or their derivatives. |

| NMR Spectroscopy | Use of chiral shift reagents or derivatization to induce distinguishable signals for each enantiomer. | Rapid analysis time; provides structural information. acs.org | Lower sensitivity and accuracy compared to chromatography; may require higher concentrations. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Highly specific for chiral molecules. acs.org | Lower sensitivity compared to UV/fluorescence detectors; requires a chromophore near the stereocenter. heraldopenaccess.usuma.es |

Mechanistic Investigations of Reactions Involving the Compound

Elucidation of Reaction Pathways and Identification of Intermediates

The elucidation of reaction pathways for reactions involving N-substituted pyrroles often relies on a combination of experimental techniques and computational studies. While specific detailed pathway analyses for (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate are not extensively documented in publicly available literature, general principles from related systems can be applied.

In many reactions, the pyrrole (B145914) ring can act as a nucleophile or a directing group. For instance, in palladium-catalyzed C-H functionalization reactions of 2-phenylpyrroles, the pyrrole moiety acts as a directing group, facilitating regioselective alkylation and benzylation at the ortho-position of the phenyl ring. nih.gov Mechanistic evidence suggests a precoordination of the palladium catalyst to the pyrrole ring, which then directs the C-H activation. nih.gov

Intermediates in such reactions are often transient and challenging to isolate. Spectroscopic methods like NMR and mass spectrometry are vital for their detection and characterization. For example, in the synthesis of N-acyl carbazoles from cyclic diaryliodonium salts, the role of diiodobiphenyl as a potential intermediate was investigated to understand the reaction mechanism. beilstein-journals.org In the intramolecular cyclization of alkylimidazoles, an N-acyl imidazolium (B1220033) species is proposed as a key intermediate. uiowa.edu

Proposed Mechanisms for Pyrrole Ring Formation and Functionalization

Several key mechanistic pathways are proposed for the formation and functionalization of the pyrrole ring in compounds like this compound.

The Maillard reaction, a non-enzymatic browning process, involves the reaction of an amino group with a reducing sugar. latu.org.uy This complex cascade of reactions can lead to the formation of various heterocyclic compounds, including pyrroles. sandiego.edu When an amino acid like proline or its ester derivative is involved, it can react with a sugar to form N-substituted pyrrole derivatives.

The initial step involves the condensation of the amino group with the carbonyl group of a reducing sugar to form a Schiff base, which then undergoes an Amadori rearrangement. sandiego.eduresearchgate.net Subsequent degradation and cyclization steps lead to the formation of the pyrrole ring. The pH of the reaction medium significantly impacts the reaction kinetics and the types of products formed. For example, studies on a glucose-proline model system have shown that phosphate (B84403) buffer can accelerate the degradation of the Amadori product, N-(1-deoxy-D-fructos-1-yl)proline, influencing the formation of subsequent products. nih.gov The proposed catalytic mechanism involves the phosphate anions acting as proton donors and acceptors. nih.gov

The type of amino acid also dictates the flavor and aroma compounds generated during the Maillard reaction, with proline being a key precursor for the aromas associated with bread, rice, and popcorn. researchgate.net

The ester group in this compound and its analogs can participate in intramolecular reactions. A notable example is the intramolecular transesterification of a derivative, Ethyl (2S)-2-(5-hydroxymethyl-2-formylpyrrol-1-yl)propionate, to form a lactone. researchgate.net

The proposed mechanism for this lactonization involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the ester. This reaction is often catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The choice of catalyst and reaction conditions is critical to avoid side reactions like bimolecular polymerization. researchgate.net The formation of five, six, and seven-membered lactone rings is generally favored due to reduced ring strain. youtube.com

The general mechanism for acid-catalyzed lactone formation involves the following steps:

Protonation of the carbonyl oxygen of the ester.

Intramolecular nucleophilic attack by the hydroxyl group to form a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to the leaving alcohol group.

Elimination of the alcohol (methanol or ethanol) to form the cyclic ester.

Deprotonation to yield the final lactone product. youtube.com

Table 1: Key Steps in Acid-Catalyzed Intramolecular Transesterification (Lactonization)

| Step | Description |

| 1 | Protonation of the ester carbonyl group by an acid catalyst. |

| 2 | Nucleophilic attack of the intramolecular hydroxyl group on the activated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking hydroxyl to the alkoxy group of the ester. |

| 5 | Elimination of the alcohol molecule (e.g., methanol). |

| 6 | Deprotonation of the carbonyl oxygen to regenerate the catalyst and form the lactone. |

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of N-alkylpyrroles. This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced. nih.gov

A notable variation is the acid-catalyzed intermolecular redox amination that utilizes the reducing power of 3-pyrroline. nih.gov This method avoids the need for external reducing agents. The proposed mechanism involves the reaction of an aldehyde or ketone with 3-pyrroline, which, under acidic conditions, leads to the formation of an N-alkylpyrrole. nih.gov This approach is particularly useful as pyrrole itself is a weak N-nucleophile, making direct reductive amination challenging. nih.gov

The general mechanism for reductive amination using a reducing agent like sodium cyanoborohydride (NaBH3CN) proceeds as follows:

Formation of an iminium ion from the reaction of a carbonyl compound and a primary or secondary amine under slightly acidic conditions.

Nucleophilic attack of a hydride from the reducing agent on the electrophilic carbon of the iminium ion. rsc.org

The use of chiral auxiliaries in reductive amination can lead to the stereoselective synthesis of chiral amines. springerprofessional.de

Pyrrole and its derivatives can participate in intramolecular cycloaddition reactions to form complex polycyclic structures. These reactions often involve the formation of a reactive intermediate that contains both the pyrrole ring and a dienophile or a diene.

One example is the intramolecular [4+2] cycloaddition (Diels-Alder reaction). N-vinylpyrrole derivatives can act as dienes in these reactions. The reaction of 4-pyridazinecarbonitriles with alkyne side chains has been shown to undergo intramolecular [4+2] cycloaddition to form fused heterocyclic systems. mdpi.com Similarly, photoinduced [4+2] cycloaddition of vinyldiazoacetates with various partners leads to the formation of highly functionalized bicyclic and heterocyclic compounds. rsc.org

Another important class is the [3+2] cycloaddition. For instance, the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde (B1664092) can lead to an ester-stabilized azomethine ylide. This intermediate can then react with a dipolarophile, such as a maleimide, in a [3+2] cycloaddition to form a hexahydropyrrolo[3,4-c]pyrrole derivative. mdpi.com

Table 2: Examples of Intramolecular Cycloaddition Reactions Involving Pyrrole Intermediates

| Reaction Type | Reactants/Intermediates | Product Type | Reference |

| [4+2] Cycloaddition | 4-Pyridazinecarbonitriles with alkyne side chains | Fused heterocyclic systems | mdpi.com |

| Photoinduced [4+2] Cycloaddition | Vinyldiazoacetates and azoalkenes | Bicyclo[4.1.0]tetrahydropyridazine derivatives | rsc.org |

| [3+2] Cycloaddition | Azomethine ylides and maleimides | Hexahydropyrrolo[3,4-c]pyrrole derivatives | mdpi.com |

Role of Specific Reagents and Catalysts in Mechanistic Control

Catalysts for Regioselective Functionalization:

Palladium Catalysts: As mentioned, Pd(II) catalysts like PdBr2 can be used for the regioselective ortho-functionalization of 2-phenylpyrroles, where the pyrrole ring acts as a directing group. nih.gov

Ruthenium Catalysts: Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols provide a highly regioselective synthesis of various substituted pyrroles. acs.org

Gold Catalysts: Gold(I) catalysts have been employed in the functionalization of pyrrole derivatives, leading to the stereoselective synthesis of dihydroindolizinones through a cycloisomerization/nucleophilic addition/rearrangement cascade. acs.org In other cases, gold catalysts, in cooperation with isoxazole (B147169) cocatalysts, can enable intramolecular reactions between pyrroles and alkynes, leading to pyrrole dearomatization. capes.gov.br

Copper Catalysts: Copper-catalyzed reactions are also utilized in the synthesis of pyrrole derivatives. For instance, a microwave-assisted tandem hydroamination and oxidative cyclization of natural amino acids with diethyl acetylenedicarboxylate (B1228247) using copper oxide as a catalyst yields functionalized pyrroles. researchgate.net

Reagents and Catalysts for Stereocontrol:

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from pyrrolidine (B122466), is a well-established strategy for diastereoselective synthesis. springerprofessional.de These auxiliaries can control the stereochemical outcome of reactions like alkylations and aldol (B89426) reactions.

Chiral Catalysts: Enantioselective catalysis offers a more atom-economical approach to stereocontrol. Chiral thiourea-pyrrole catalysts have been used for the regio- and enantioselective cyclization of pyrroles onto N-acyliminium ions. nih.gov Chiral BINOL-derived phosphoric acids can catalyze the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles. rsc.org

Control of Reaction Pathways:

The choice of catalyst can lead to divergent reaction pathways. For example, the cyclization of N-(2-perfluoroalkyl-3-alkynyl) hydroxylamines yields pyrroles when catalyzed by IPrAuNTf2/HNTf2, but affords cyclic nitrones with a AgOTf catalyst. nih.gov

In the synthesis of a lactone from Ethyl (2S)-2-(5-hydroxymethyl-2-formylpyrrol-1-yl)propionate, the use of a base catalyst like DBU was crucial to promote the desired intramolecular transesterification over acid-catalyzed polymerization. researchgate.net

Table 3: Influence of Catalysts on Reaction Outcomes

| Catalyst | Reactants | Product | Key Outcome | Reference |

| PdBr2 | 2-Phenylpyrroles, alkyl/benzyl halides | ortho-Functionalized 2-phenylpyrroles | Regioselective C-H activation | nih.gov |

| Ru(CO)H2(PPh3)3 | Ketones, amines, diols | Substituted pyrroles | Regioselective multicomponent reaction | acs.org |

| IPrAuNTf2/HNTf2 | N-(2-perfluoroalkyl-3-alkynyl) hydroxylamines | Pyrroles | Divergent cyclization | nih.gov |

| AgOTf | N-(2-perfluoroalkyl-3-alkynyl) hydroxylamines | Cyclic nitrones | Divergent cyclization | nih.gov |

| DBU | Ethyl (2S)-2-(5-hydroxymethyl-2-formylpyrrol-1-yl)propionate | Lactone | Intramolecular transesterification | researchgate.net |

Derivatives and Analogs: Synthesis and Characterization

Pyrrole-Fused Heterocyclic Systems

The fusion of additional rings onto the pyrrole (B145914) core of (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate leads to the formation of diverse and structurally complex heterocyclic systems. These reactions often leverage the reactivity of both the pyrrole ring and the propanoate side chain to construct new molecular architectures.

Pyrrolopyrazinones and Their Analogs

The synthesis of pyrrolo[1,2-a]pyrazines, a class of nitrogen-containing fused heterocycles, can be achieved from derivatives of this compound. A key strategy involves the transformation of a related pyrrole compound, alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, into enaminones. These enaminones then undergo cyclization to form the pyrrolo[1,2-a]pyrazine (B1600676) core. nih.gov

A typical synthetic sequence begins with the formylation of a pyrrole-1-yl acetate (B1210297) derivative, followed by reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to yield the corresponding enaminone. The subsequent cyclization of this intermediate in the presence of ammonium (B1175870) acetate furnishes the desired pyrrolo[1,2-a]pyrazine. nih.gov This approach allows for the introduction of various substituents on the pyrazine (B50134) ring, depending on the starting materials used. nih.gov

Table 1: Synthesis of Pyrrolo[1,2-a]pyrazines from Pyrrole-based Enaminones

| Starting Material | Reagents | Intermediate | Product | Ref. |

|---|

Lactone-Fused Pyrroles

Intramolecular cyclization of suitably functionalized pyrrole-1-yl propanoic acids can lead to the formation of lactone-fused pyrroles. A notable example is the synthesis of 2-(5-hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone, which was accomplished in a multi-step synthesis starting from L-alanine. researchgate.net

The key step in this synthesis is an intramolecular transesterification. The synthesis begins with the preparation of a pyrrole ring from L-alanine, followed by functionalization of the pyrrole ring at the 2 and 5 positions with formyl and hydroxymethyl groups, respectively. The final lactone ring is formed through an intramolecular reaction between the hydroxymethyl group on the pyrrole ring and the ester of the propanoate side chain. researchgate.net This cyclization is a critical step in creating the fused ring system. researchgate.net

The reaction conditions for the transesterification must be carefully controlled to avoid side reactions, such as polymerization. researchgate.net The use of a base like DBU in a suitable solvent such as toluene (B28343) has been found to be effective for this transformation. researchgate.net

Pyrrolizines and Indolizines

Pyrrolizines and their benzo-fused analogs, indolizines, are another important class of N-fused heterocyclic compounds that can be synthesized from pyrrole derivatives. utwente.nlnih.govnih.gov General synthetic strategies often involve cycloaddition reactions.

One approach to indolizine (B1195054) synthesis utilizes enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates. Treatment of these enaminones with a Lewis acid can promote the cyclization to afford the indolizine core. nih.gov

The synthesis of pyrrolizines can be achieved through the reaction of enamines with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). utwente.nl In this process, a 1,4-dipolar intermediate is proposed to form, which then undergoes intramolecular cyclization to yield the pyrrolizine ring system. The solvent polarity can play a significant role in the outcome of the reaction, with polar solvents often favoring the formation of the pyrrolizine product. utwente.nl

Functionalized Pyrrole-1-yl Propanoates

The introduction of functional groups onto either the pyrrole ring or the propanoate chain of this compound provides a route to a wide array of derivatives with tailored properties.

Formyl and Hydroxymethyl Substitutions on the Pyrrole Ring

Formylation of the pyrrole ring of pyrrole-1-yl propanoate derivatives is commonly achieved through the Vilsmeier-Haack reaction. researchgate.net This reaction typically uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group, usually at the 2-position of the pyrrole ring. researchgate.net For instance, ethyl (2S)-2-(1H-pyrrol-1-yl)propionate can be formylated at the 2-position to yield ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate. researchgate.net

The resulting formyl group can then be reduced to a hydroxymethyl group. This reduction can be carried out using a variety of reducing agents. The choice of reducing agent and reaction conditions is crucial to selectively reduce the aldehyde without affecting the ester functionality on the propanoate chain. researchgate.net

Table 2: Functionalization of the Pyrrole Ring

| Reaction | Reagents | Product | Ref. |

|---|---|---|---|

| Formylation | POCl₃, DMF | 2-Formyl-1H-pyrrol-1-yl derivative | researchgate.net |

Alkyl and Aryl Substitutions on the Propanoate Chain

Modification of the propanoate side chain through the introduction of alkyl or aryl substituents can lead to a diverse range of analogs. While specific examples starting directly from this compound are not extensively documented in the provided sources, general principles of organic synthesis can be applied to envision such transformations.

For instance, the enolate of the propanoate ester could potentially be generated using a suitable base, followed by reaction with an alkyl or aryl halide to introduce a substituent at the α-position to the carbonyl group. However, the conditions would need to be carefully selected to avoid competing reactions on the pyrrole ring.

A documented example of a related compound is methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3-thienyl)propanoate, which features an aryl (thienyl) group on the carbon adjacent to the pyrrole nitrogen. This suggests that additions to the α,β-unsaturated precursors could be a viable route for introducing aryl and alkyl groups onto the propanoate backbone.

Computational and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size.

A typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stable structure is reached. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results. These calculations would yield key electronic properties such as the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting various spectroscopic properties, which can then be validated against experimental data.

Electronic Circular Dichroism (ECD) is a vital spectroscopic technique for determining the absolute configuration of chiral molecules. The prediction of ECD spectra through time-dependent DFT (TD-DFT) calculations is a standard approach. researchgate.net

The process involves first performing a conformational search to identify all significant low-energy conformers of this compound. For each conformer, the ECD spectrum is calculated using TD-DFT. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. The comparison of this theoretical spectrum with an experimentally measured ECD spectrum would allow for the unambiguous assignment of the (S)-configuration. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule, in this case, the pyrrole (B145914) ring and the ester group.

Mechanistic Insights from Computational Modeling

Computational modeling can provide profound insights into reaction mechanisms involving this compound. For instance, if this molecule were to participate in a chemical reaction, DFT calculations could be used to map out the entire reaction pathway. This would involve locating the transition state structures that connect reactants to products.

By calculating the activation energies, one can predict the feasibility and rate of a proposed mechanism. Isotope effect calculations could further validate the predicted transition state structures. Such studies are crucial for understanding the reactivity of the pyrrole ring, the stereochemical outcome of reactions at the chiral center, and the role of the ester group.

Conformational Analysis and Stereoelectronic Effects Investigation

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and the distribution of its conformers. A thorough conformational analysis would identify all stable rotamers arising from the rotation around the single bonds, particularly the C-N bond connecting the stereocenter to the pyrrole ring and the C-C bond of the propanoate chain.

Furthermore, stereoelectronic effects play a significant role in determining the preferred conformation. These effects involve the interaction of electron orbitals of one part of the molecule with those of another. In the case of this compound, interactions between the lone pair of the pyrrole nitrogen, the pi-system of the pyrrole ring, and the orbitals of the ester group would influence the rotational barriers and the relative stability of different conformers. Studies on related systems, such as 4-substituted prolines, have demonstrated the profound impact of stereoelectronic effects on molecular conformation. nih.govnih.gov For instance, hyperconjugative interactions can stabilize specific torsional arrangements, leading to a preference for certain rotamers.

Below is a hypothetical data table illustrating the kind of information that would be generated from a detailed conformational analysis using DFT.

| Conformer | Dihedral Angle (Cα-N-C2-C3) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 60 | 0.00 | 45.0 |

| 2 | 180 | 0.50 | 30.0 |

| 3 | -60 | 1.20 | 25.0 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Alkaloid Scaffolds

Pyrrole-containing structures are integral to numerous alkaloids, a class of naturally occurring compounds with significant physiological activities. Chiral pyrrole (B145914) derivatives serve as crucial intermediates in the stereoselective synthesis of these complex molecules. For instance, a related compound, Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, has been synthesized as a key intermediate for studying the biosynthesis of tropane (B1204802) alkaloids. researchgate.net This underscores the importance of chiral pyrrolidinyl and, by extension, pyrrolyl building blocks in constructing the core structures of alkaloids. The (S)-configuration of the propanoate side chain in the title compound could be instrumental in controlling the stereochemistry during the assembly of intricate alkaloid frameworks.

Table 1: Related Chiral Pyrrole-Derivatives in Alkaloid Synthesis

| Compound Name | Application |

|---|---|

| Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate | Key intermediate for tropane alkaloid biosynthesis studies researchgate.net |

Precursors for Electropolymerization Processes

The field of conducting polymers has seen significant advancements through the use of pyrrole-based monomers. The electropolymerization of chiral pyrrole derivatives offers a pathway to generate chiral polymer films with potential applications in enantioselective recognition and asymmetric catalysis. lisidian.com Research has demonstrated the electrochemical polymerization of N-substituted pyrrole derivatives bearing chiral side groups, such as those derived from camphor (B46023) sulfonic acid. lisidian.com Similarly, pyrrole monomers with chiral functional groups like (-)-ethyl L-lactate have been electropolymerized to create enantioselective electrodes. lisidian.com These studies suggest that (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate could serve as a valuable precursor for the synthesis of novel chiral conducting polymers, where the stereocenter could induce chirality in the polymer backbone, leading to materials with unique chiroptical properties. mdpi.com

Table 2: Chiral Pyrrole Derivatives in Electropolymerization

| Monomer | Resulting Polymer Property |

|---|---|

| N-Substituted pyrrole derivatives with chiral side groups | Chiral polymer films doped with chiral anions lisidian.com |

| Chiral pyrrole monomers with (-)-ethyl L-lactate | Enantioselective electrodes lisidian.com |

Intermediates in the Synthesis of Bioactive Analogs

The pyrrole nucleus is a well-established pharmacophore present in a multitude of marketed drugs and bioactive compounds. nih.govnih.gov The synthesis of novel analogs with improved therapeutic properties is a continuous effort in medicinal chemistry. Pyrrole derivatives are key intermediates in the preparation of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net The introduction of a chiral center, as seen in this compound, can significantly influence the biological activity and target selectivity of the final compound. While specific examples of its use are not detailed in the available literature, its structure makes it a suitable intermediate for the synthesis of chiral drug candidates, where enantiomeric purity is often crucial for therapeutic efficacy.

Table 3: Bioactive Pyrrole-Based Compounds

| Compound Class | Therapeutic Area |

|---|---|

| Pyrrole-based chalcones | Potential inhibitors of CYP1 enzymes nih.gov |

| Pyrrolyl hydrazones | Antitubercular activity nih.gov |

| Pyrrole flavones | Anticancer activity researchgate.net |

Development of Novel Synthetic Methodologies for Heterocycles

Pyrrole and its derivatives are fundamental building blocks in the development of new synthetic routes to other heterocyclic systems. google.com The reactivity of the pyrrole ring allows for various transformations, leading to the construction of more complex fused or linked heterocyclic structures. A recent review highlights synthetic strategies toward pyrroles within chiral frameworks. rsc.org The use of a chiral starting material like this compound can be advantageous in developing stereoselective methodologies for the synthesis of novel heterocycles, where the existing stereocenter can direct the formation of new chiral centers.

Chiral Reagents and Ligands Development

The development of new chiral reagents and ligands is paramount for advancements in asymmetric synthesis. Chiral pyrrole-containing molecules have been explored for their potential in this area. rsc.orgbldpharm.com The combination of a coordinating nitrogen atom within the pyrrole ring and a nearby stereogenic center makes this compound an attractive candidate for development as a chiral ligand for asymmetric catalysis. Such ligands can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemical processes is a major driver in modern synthetic chemistry. Future research should focus on developing environmentally benign synthetic routes to (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Current research in the broader field of pyrrole (B145914) synthesis highlights several promising avenues. For instance, the Paal-Knorr reaction, a classical method for pyrrole synthesis, is often criticized for its harsh conditions. mdpi.comacs.org More sustainable approaches are being investigated, such as the use of biosourced starting materials like 3-hydroxy-2-pyrones, which can react with primary amines under mild, solvent-free, or aqueous conditions to form N-substituted pyrrole carboxylic acid derivatives. mdpi.comacs.org Another approach involves iron-catalyzed sustainable synthesis of pyrroles. rsc.org The use of heterogeneous catalysts is also gaining traction for the green synthesis of bioactive pyrrole derivatives through one-pot multi-component reactions. capes.gov.br These green methodologies often result in high efficiency, reduced waste, and lower costs. nih.gov

Future investigations for the synthesis of this compound could explore adapting these sustainable methods. A key challenge will be to maintain the stereochemical integrity at the chiral center during the synthesis.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches for Pyrrole Derivatives

| Feature | Conventional Methods (e.g., Paal-Knorr) | Potential Sustainable Methods |

| Starting Materials | Often petroleum-derived | Biosourced, renewable |

| Solvents | Often hazardous organic solvents | Solvent-free, water, or green solvents |

| Catalysts | Often stoichiometric and/or hazardous acids | Recyclable heterogeneous catalysts, biocatalysts |

| Energy Input | Often high temperatures | Mild temperatures, alternative energy sources (microwaves, ultrasound) |

| Byproducts | Can generate significant waste | Minimal waste generation |

Development of Highly Enantioselective Catalytic Systems for Direct Synthesis

The direct and highly enantioselective synthesis of this compound remains a significant challenge. Future research should be directed towards the discovery and optimization of catalytic systems that can achieve this transformation with high efficiency and stereocontrol.

The asymmetric synthesis of chiral pyrrolidines, closely related saturated heterocycles, has seen significant advances through organocatalysis and transition-metal catalysis. mdpi.comrsc.org These strategies often employ chiral catalysts to induce enantioselectivity in reactions such as Michael additions and cycloadditions. rsc.org For instance, chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have been successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

A promising direction for the direct synthesis of chiral pyrrole derivatives is the catalytic asymmetric dearomatization of pyrroles. An enantioselective synthesis of five-membered N-heterocyclic allylboronates has been achieved through a copper(I)-catalyzed C–B bond-forming dearomatization of pyrrole-2-carboxylates. acs.org This method involves the regio- and enantioselective addition of a borylcopper(I) species to the pyrrole ring. acs.org Another innovative approach is the iridium-catalyzed asymmetric allylic dearomatization of pyrroles to produce spiro-2H-pyrrole derivatives with high diastereo- and enantioselectivity. researchgate.net

Future work could focus on adapting these catalytic systems for the direct N-alkylation of pyrrole with a suitable chiral precursor or, more ambitiously, the asymmetric construction of the pyrrole ring with the chiral side chain already in place. The development of biocatalytic methods, using engineered enzymes like cytochrome P450s, also presents a powerful tool for the enantioselective synthesis of chiral N-heterocycles. acs.org

Expansion of Derivative Libraries for Targeted Synthetic Objectives

To fully explore the potential of this compound as a building block in medicinal chemistry and materials science, the development of diverse derivative libraries is crucial. Future research should focus on efficient and versatile methods for the functionalization of this core scaffold.

The pyrrole ring is susceptible to electrophilic substitution, although its reactivity can sometimes lead to polymerization under acidic conditions. researchgate.netnih.gov Therefore, controlled and selective derivatization strategies are needed. The ester functionality in this compound offers a handle for various transformations, such as amidation to form N-(pyrrole-2-carbonyl)-amino acid methyl esters. researchgate.net

Furthermore, the pyrrole ring itself can be functionalized. Iron-containing catalysts have been used for the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates. bohrium.comresearchgate.net Copper-hydride catalyzed coupling of enynes and nitriles offers another route to polysubstituted pyrroles. acs.org One-pot directed lithiation and alkylation strategies have also been developed for substituted pyrroles. nih.gov

Future efforts should aim to create a library of derivatives by systematically modifying both the ester group and the pyrrole ring of this compound. This could involve, for example, palladium-catalyzed cross-coupling reactions to introduce various substituents at the C2, C3, C4, and C5 positions of the pyrrole ring.

Table 2: Potential Derivatization Strategies for this compound

| Position of Derivatization | Potential Reaction Type | Potential Functional Groups to Introduce |

| Ester Group | Amidation, Reduction, Grignard Reaction | Amides, Alcohols, Tertiary Alcohols |

| Pyrrole Ring (C2-C5) | Electrophilic Aromatic Substitution | Halogens, Nitro groups, Acyl groups |

| Pyrrole Ring (C2-C5) | Palladium-Catalyzed Cross-Coupling | Aryl, Alkyl, Amino groups |

| Pyrrole Ring (C2-C5) | Lithiation followed by Electrophilic Quench | Various electrophiles |

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting outcomes, and designing novel catalysts and reactions. researchgate.netnih.govrsc.org Future research on this compound will greatly benefit from the application of advanced computational modeling.

DFT calculations can be employed to elucidate the mechanisms of existing and novel synthetic routes to this compound. For example, computational studies have been used to understand the mechanism of pyrrole synthesis via CuH-catalyzed coupling of enynes and nitriles and to investigate the origin of enantioselectivity in catalytic reactions. acs.orgresearchgate.net Such insights can guide the optimization of reaction conditions and the design of more efficient catalysts.

Furthermore, computational models can be used to predict the reactivity of this compound and its derivatives. This can help in planning synthetic routes for the creation of derivative libraries by identifying the most likely sites of reaction and predicting the feasibility of different transformations. nih.govrsc.org The combination of machine learning with reaction network approaches is an emerging field that holds great promise for predicting and analyzing complex organic reaction pathways. researchgate.netrsc.org

Table 3: Applications of Computational Modeling in the Study of this compound

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic Studies of Synthesis | Elucidation of transition states and reaction intermediates. |

| DFT | Catalyst Design | Understanding catalyst-substrate interactions to improve enantioselectivity. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Understanding the 3D structure and flexibility of the molecule and its derivatives. |

| Machine Learning/AI | Reaction Prediction | Predicting the products of derivatization reactions and identifying optimal reaction conditions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalyst Design | Modeling enzyme active sites to guide protein engineering for enhanced catalytic activity and selectivity. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable chiral building block for the development of new technologies and therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., pyrrole derivatives) with oxidizing agents like chloranil in xylene, followed by NaOH treatment, organic layer separation, and purification via recrystallization (methanol is often used). Monitoring reaction progress with thin-layer chromatography (TLC) is critical . Polar aprotic solvents (e.g., DMF) may enhance reaction kinetics by improving reactant solubility .

Q. Which analytical techniques are used to confirm the compound’s structural identity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, in a related pyrrole alkaloid, NMR confirmed the presence of a formyl group and hydroxymethyl substituents, while HRMS validated the molecular formula . X-ray crystallography may resolve stereochemical ambiguities.

Q. What are the key structural features influencing its reactivity?

- Methodological Answer : The pyrrole ring’s electron-rich nature enables electrophilic substitutions, while the ester group (methyl propanoate) is susceptible to hydrolysis. Steric effects from the (S)-configuration at the chiral center may influence enantioselective reactions .

Q. How is purity assessed, and what impurities are commonly observed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment. Impurities often arise from incomplete esterification or oxidation byproducts. Reference standards for related propanoate esters (e.g., EP impurities A–N) can guide impurity identification .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve higher enantiomeric purity?

- Methodological Answer : Enantioselective synthesis may involve chiral catalysts (e.g., organocatalysts or metal complexes) or kinetic resolution. Monitor enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD). Solvent polarity and temperature gradients during crystallization can further enhance purity .

Q. How do structural modifications to the pyrrole ring affect biological activity?

- Methodological Answer : Substituents like formyl or hydroxymethyl groups (as seen in related pyrrole alkaloids) may enhance interactions with biological targets. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like COX-2, as demonstrated in NSAID conjugates .

Q. How to resolve discrepancies in reported biological activity data?

- Methodological Answer : Cross-validate assay conditions (e.g., cell lines, concentrations) and compound purity. For example, impurities in EP-grade standards can skew bioactivity results . Use comparative studies with structural analogs (e.g., ethyl 2-(1H-indol-3-yl)-2-methylpropanoate) to isolate functional group contributions .

Q. What experimental strategies assess metabolic stability in drug development?

- Methodological Answer : Conduct in vitro microsomal stability assays (e.g., liver microsomes from rat or human donors) with LC-MS/MS to track metabolite formation. For instance, methyl 2-amino-3-(pyrrolidin-1-yl)propanoate derivatives were evaluated for pharmacokinetic profiles using similar protocols .

Q. How to address conflicting spectroscopic data in structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.